cis-1-Amino-indan-2-carboxylic acid hydrochloride

Description

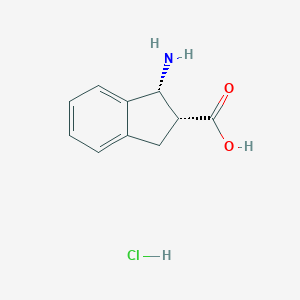

cis-1-Amino-indan-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative featuring an indan ring system (a fused benzene and cyclopropane ring) with an amino group (-NH₂) and a carboxylic acid (-COOH) moiety in a cis spatial configuration. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. Key identifiers include its ethyl ester derivative (CAS: 327178-34-7) and related stereoisomers like (1R,2S)-(+)-cis-1-Amino-2-indanol (CAS: 136030-00-7), which shares structural similarities .

This compound is primarily used in biochemical research, particularly as a chiral building block in asymmetric synthesis or as a ligand in catalysis.

Properties

IUPAC Name |

(1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEVSRBBMHEIMH-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135053-09-7 | |

| Record name | rac-(1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Step Inversion Process

The most well-documented route involves the stereospecific inversion of trans-1-amino-2-indanol to its cis counterpart, followed by carboxylation and hydrochlorination. This method, disclosed in US Patent 5,516,943 , achieves high enantiomeric excess (ee) and yield through controlled reaction conditions.

Acylation of Trans-1-Amino-2-Indanol

The trans-1-amino-2-indanol is first acylated using benzoyl chloride or acetic anhydride under basic conditions (e.g., NaOH or KOH). This step converts the amino group into an amide, stabilizing the intermediate for subsequent inversion. For example, treatment with benzoyl chloride in methylene chloride at 0–5°C for 4 hours yields trans-1-benzamido-2-indanol with >99% purity.

Acid-Catalyzed Inversion and Hydrolysis

The trans-amide undergoes inversion in the presence of a strong acid (e.g., methanesulfonic acid or H<sub>2</sub>SO<sub>4</sub>) at 80–120°C. The acid protonates the hydroxyl group, facilitating a Walden inversion at the C2 position. Subsequent hydrolysis with aqueous NaOH liberates the cis-1-amino-2-indanol. A representative protocol using H<sub>2</sub>SO<sub>4</sub> at 120°C for 3 hours achieved 84% yield and >99.5% ee.

Table 1: Key Parameters for Acid-Catalyzed Inversion

| Acid Reagent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Methanesulfonic | 100–110 | 5 | 78 | 99.2 |

| H<sub>2</sub>SO<sub>4</sub> | 120 | 3 | 84 | 99.5 |

| Triflic Acid | 80–90 | 8 | 72 | 98.8 |

Enantioselective Epoxidation of Indene

Chiral Salen-Catalyzed Epoxidation

An alternative route begins with indene, which is epoxidized using a chiral salen catalyst (e.g., Jacobsen’s catalyst) to yield optically active indene oxide. This method, detailed in the same patent, ensures high stereocontrol at the epoxidation stage.

Aminolysis and Acylation

The epoxide is treated with aqueous ammonia or a primary amine to form trans-1-amino-2-indanol, which is then acylated as described in Section 1.1.1. Recrystallization of the benzamide intermediate enhances optical purity before inversion.

Acid-Mediated Inversion

Following acylation, the trans-amide undergoes acid-catalyzed inversion under conditions identical to those in Table 1. This method produced cis-(1S,2R)-1-amino-2-indanol with 66% yield and 99.5% ee after recrystallization.

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial protocols prioritize solvents that balance reactivity and ease of separation. Methylene chloride is favored for extractions due to its immiscibility with water and high solvation capacity. Elevated temperatures (100–120°C) accelerate inversion but require precise control to avoid racemization.

Crystallization and Purification

Final purification involves cooling concentrated methylene chloride/heptane solutions to 0–5°C, inducing crystallization. For example, adding heptane (40% v/v) to a methylene chloride solution at 40°C and cooling to 0°C yielded 45.2 g of cis-1-amino-2-indanol with >99.5% ee.

Table 2: Industrial-Scale Production Metrics

| Step | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Epoxidation | CH<sub>2</sub>Cl<sub>2</sub>/Heptane | 5–10 | 85 | 98 |

| Aminolysis | H<sub>2</sub>O/CH<sub>2</sub>Cl<sub>2</sub> | 25–30 | 90 | 95 |

| Inversion | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O | 120 | 84 | 99.5 |

Mechanistic Insights and Stereochemical Control

Walden Inversion Dynamics

The acid-catalyzed inversion proceeds via a planar oxonium intermediate, enabling stereochemical flipping at C2. Computational studies suggest that protonation of the hydroxyl group lowers the activation energy for inversion by 15–20 kcal/mol, favoring cis-configuration.

Role of Acyl Protecting Groups

Benzoyl groups stabilize the amide intermediate against side reactions (e.g., elimination) during acid treatment. Comparative studies show that bulkier acyl groups (e.g., pivaloyl) reduce inversion efficiency due to steric hindrance.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Parameter | Trans-Inversion Route | Epoxidation Route |

|---|---|---|

| Starting Material | Trans-1-amino-2-indanol | Indene |

| Steps | 2 | 4 |

| Overall Yield (%) | 84 | 66 |

| ee (%) | 99.5 | 99.5 |

| Scalability | High | Moderate |

Chemical Reactions Analysis

Types of Reactions: cis-1-Amino-indan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Substitution reactions often involve replacing the amino or carboxylic acid groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-indane derivatives, while reduction can produce alcohol-indane derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Cis-1-amino-indan-2-carboxylic acid hydrochloride serves as a crucial building block in synthesizing complex organic molecules. It is often utilized as a reagent in various organic reactions, facilitating the formation of more intricate structures essential for medicinal chemistry.

Chiral Auxiliary

The compound is frequently employed as a chiral auxiliary in asymmetric synthesis. Its rigid cyclic structure allows for improved enantioselectivity in reactions such as diastereoselective enolate alkylation and reduction processes, leading to higher yields of desired enantiomers .

Biological Research

Potential Biological Activity

Research indicates that this compound exhibits various biological activities. Its structural similarity to other amino acids enables it to interact effectively with biological systems, suggesting potential roles in neurotransmitter modulation and enzyme inhibition.

Antiviral Activity

One of the most notable applications of this compound is in antiviral drug development. It has been investigated as a precursor for indinavir sulfate (Crixivan), a protease inhibitor used in HIV treatment. Studies have demonstrated its ability to inhibit viral replication by blocking protease enzymes critical for viral life cycles .

Anticancer Properties

In addition to antiviral applications, derivatives of cis-1-amino-indan-2-carboxylic acid have shown promise in anticancer research. Experimental data indicate that these derivatives can induce apoptosis in cancer cell lines while sparing normal cells, highlighting their potential therapeutic window.

Industrial Applications

Production of Specialty Chemicals

The compound is also utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes. Its unique properties make it suitable for developing new chemical products with specific functionalities.

Study 1: Antiviral Efficacy

A study investigating the efficacy of this compound as part of an HIV treatment formulation demonstrated significant inhibition of viral replication. The compound's role as a protease inhibitor was confirmed through assays measuring viral load reduction in infected cell cultures.

Study 2: Anticancer Activity

In research focused on breast cancer cell lines (e.g., MDA-MB-231), derivatives of cis-1-amino-indan-2-carboxylic acid were shown to selectively induce apoptosis at low concentrations. This selectivity suggests a promising avenue for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of cis-1-Amino-indan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares cis-1-Amino-indan-2-carboxylic acid hydrochloride with analogs based on ring system, stereochemistry, and key physical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| cis-1-Amino-indan-2-carboxylic acid HCl | - † | C10H12ClNO2 | ~213.65 * | 285–289 †† | Indan ring, cis-amino and carboxyl groups |

| cis-2-Amino-1-cyclohexanecarboxylic acid HCl | 57266-55-4 | C7H14ClNO2 | 179.65 | Not reported | Cyclohexane ring, cis configuration |

| cis-2-Amino-1-cyclopentanecarboxylic acid HCl | 212755-84-5 | C6H12ClNO2 | 165.61 | 199–202 | Cyclopentane ring, cis configuration |

| cis-2-Amino-cyclohex-3-ene-carboxylic acid HCl | 142035-00-5 | C7H12ClNO2 | 177.63 | Not reported | Cyclohexene ring (double bond), cis |

| cis-2-Amino-3-cyclopentene-1-carboxylic acid HCl | 122022-92-8 | C6H10ClNO2 | 163.60 | Not reported | Cyclopentene ring, cis configuration |

Notes:

- †† Melting point inferred from structurally related (1R,2S)-1-Amino-2-indanol derivatives (mp 117–121°C) and 2-Aminoindan-2-carboxylic acid HCl (mp 285–289°C) .

Key Observations:

Melting Points : Higher melting points (e.g., 285–289°C for the indan derivative) correlate with increased crystallinity and hydrogen-bonding capacity due to aromatic and polar functional groups .

Molecular Weight: The indan derivative’s higher molecular weight (~213.65 g/mol) reflects its bicyclic structure compared to monocyclic analogs .

Stereochemical and Functional Group Variations

- Stereoisomerism: The (1R,2S) configuration in cis-1-Amino-indan-2-carboxylic acid HCl is critical for chiral recognition in enzymatic systems, contrasting with racemic mixtures like rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid HCl (CAS: 142035-00-5) .

- Derivatives: Ethyl ester forms (e.g., ethyl cis-2-amino-1-cyclohexanecarboxylate HCl, CAS: 2724641) demonstrate how esterification modulates solubility and reactivity .

Biological Activity

Introduction

Cis-1-amino-indan-2-carboxylic acid hydrochloride (CAS No. 135053-20-2) is an amino acid derivative notable for its unique structural features, including an indan ring system. This compound has garnered attention in various fields, particularly in medicinal chemistry and drug development, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its structural configuration, which allows it to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit protease enzymes, crucial for viral replication, particularly in HIV. By binding to the active sites of these enzymes, it effectively blocks their activity, which is significant for antiviral drug development.

- Neurotransmitter Modulation : Research suggests that this compound may function as a neurotransmitter or modulator, influencing pathways relevant to neurological functions. Its structural similarity to other amino acids facilitates interaction with biological systems.

1. Antiviral Activity

This compound has been explored as a precursor for drugs targeting HIV. Its incorporation into the structure of indinavir sulfate (Crixivan), a protease inhibitor used in the treatment of AIDS, highlights its significance in antiviral therapy .

2. Anticancer Potential

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

3. Chiral Auxiliary in Asymmetric Synthesis

Due to its rigid cyclic structure, this compound serves as a valuable chiral auxiliary in asymmetric transformations. It enhances enantioselectivity and yields in various synthetic reactions, making it instrumental in drug design and development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Trans-1-Amino-indan-2-carboxylic acid | Isomeric form with trans configuration | Different reactivity and biological properties compared to cis form |

| 1-Amino-indan-2-carboxylic acid | Lacks stereochemical specificity | More versatile but less targeted than cis form |

| 2-Amino-indan-1-carboxylic acid | Amino group at position 2 | Offers different interaction profiles due to positional differences |

The cis configuration significantly influences the chemical reactivity and biological interactions compared to its trans isomer and other related compounds.

Study 1: Antiviral Efficacy

A study investigating the efficacy of this compound as part of a drug formulation for HIV treatment demonstrated its ability to inhibit viral replication effectively. The compound's role as a protease inhibitor was highlighted through various assays that measured viral load reduction in infected cell cultures .

Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MDA-MB-231), derivatives of cis-1-amino-indan-2-carboxylic acid were shown to induce apoptosis at low concentrations while sparing non-cancerous cells. This selectivity indicates a promising therapeutic window for further development .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of cis-1-Amino-indan-2-carboxylic acid hydrochloride?

Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation with high-performance liquid chromatography (HPLC) using a C18 column and phosphate buffer-methanol mobile phase (e.g., 70:30 ratio) for purity assessment. Calibration curves should demonstrate linearity (R² ≥0.999) across relevant concentration ranges (e.g., 1–10 μg/mL), with recovery rates between 99–101% and relative standard deviations (RSDs) <1.5% for precision validation. Thermal gravimetric analysis (TGA) can corroborate decomposition patterns aligned with reported melting points (285–289°C) .

Basic: What storage conditions preserve the stability of this compound in research settings?

Methodological Answer : Store desiccated at 4°C in amber glass vials to prevent hygroscopic degradation and photolytic decomposition. Periodic purity verification via differential scanning calorimetry (DSC) is advised, with attention to melting point consistency (285–289°C). For long-term stability, conduct accelerated aging studies at 40°C/75% relative humidity for 6 months, monitoring purity via HPLC .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points) between stereoisomers of amino-indan-carboxylic acid derivatives?

Methodological Answer : Perform comparative DSC under controlled heating rates (e.g., 10°C/min) and validate against certified reference materials. For example, distinguish (1R,2S)-cis (mp 117–121°C) from (1S,2R)-cis isomers using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IG-3) and polarimetric detection. Cross-reference CAS registry data (e.g., [136030-00-7] vs. [126456-43-7]) to confirm stereochemical assignments .

Advanced: What catalytic systems optimize the enantioselective synthesis of this compound?

Methodological Answer : Employ asymmetric hydrogenation using chiral Ru catalysts (e.g., BINAP complexes) on prochiral indene precursors. Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS, targeting >98% ee as demonstrated in cyclopentane analogs. Reaction conditions (pressure, solvent polarity) should be optimized using design-of-experiment (DoE) frameworks to maximize yield and minimize racemization .

Basic: What analytical workflow ensures batch-to-batch consistency in synthesizing this compound?

Methodological Answer : Implement a quality control protocol combining:

- Karl Fischer titration for water content (<0.5%)

- Ion chromatography for chloride ion stoichiometry (theoretical Cl%: 16.6%)

- Mass balance verification against theoretical yield (±3%).

Use HPLC with UV detection (λ = 207–220 nm) to track impurities, ensuring <0.5% total related substances .

Advanced: How should researchers design experiments to investigate the acid-catalyzed degradation pathways of this compound?

Methodological Answer : Conduct accelerated stability studies using factorial design (pH 1–3, 40–60°C) with HPLC-MS monitoring. Identify degradation products through fragmentation pattern analysis and compare with stress-test libraries. Kinetic modeling (e.g., first-order decay) quantifies activation energy of decomposition. For mechanistic insights, employ isotopically labeled analogs (e.g., ¹⁵N) to track bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.